![molecular formula C20H22N4O3S B2443076 3-(2,5-dimethoxyphenyl)-1-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1206999-32-7](/img/structure/B2443076.png)
3-(2,5-dimethoxyphenyl)-1-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide
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Description
3-(2,5-dimethoxyphenyl)-1-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethoxyphenyl)-1-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethoxyphenyl)-1-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research has been dedicated to the synthesis and characterization of novel compounds with structural similarities, aiming at potential antibacterial and cytotoxic activities. For instance, novel analogs containing the benzo[d]thiazolyl and pyrazol-5-one frameworks were designed, synthesized, and evaluated for their antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were also assessed for cytotoxic activity against mammalian cell lines, demonstrating antibacterial activity at non-cytotoxic concentrations. This indicates a focused effort on developing new antibacterial agents utilizing the core structural motifs related to our compound of interest (Palkar et al., 2017).
Photophysical and Physicochemical Investigation
The photophysical and physicochemical properties of pyrazoline derivatives have been investigated, revealing insights into the fluorescence chemosensor capabilities of these compounds. For example, a study on a pyrazoline derivative highlighted its application as a fluorescent chemosensor for metal ion detection, specifically Fe3+ ions. This research underscores the utility of such compounds in developing new materials for chemical sensing applications (Salman A. Khan, 2020).
Molecular Interaction Studies
Investigations into the molecular interactions of related compounds have been conducted to understand their binding mechanisms to specific receptors. For instance, the antagonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor were studied, providing valuable information on the molecular determinants of receptor-ligand interactions and the conformational preferences of such compounds (J. Shim et al., 2002).
Antimicrobial and Antitumor Activities
Several studies have focused on the antimicrobial and antitumor potentials of compounds within this chemical family. Synthesis and evaluation of pyrazole derivatives and their fused pyrimidine analogs have been reported, with some derivatives exhibiting promising antimicrobial and cytotoxic activities against various cancer cell lines. These findings suggest the therapeutic potential of such compounds in treating infectious diseases and cancer (Nada M. Abunada et al., 2008).
properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-24-16(19(25)22-20-21-14-6-4-5-7-18(14)28-20)11-15(23-24)13-10-12(26-2)8-9-17(13)27-3/h8-11H,4-7H2,1-3H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYCHRIHZLXHIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=NC4=C(S3)CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-1-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide |
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